rac-Clopidogrel-d3 hydrogen sulfate molecular structure
rac-Clopidogrel-d3 hydrogen sulfate molecular structure
An In-Depth Technical Guide to the Molecular Structure of rac-Clopidogrel-d3 Hydrogen Sulfate
Prepared by: A Senior Application Scientist
Introduction: Beyond the Parent Molecule
Clopidogrel is a cornerstone antiplatelet therapy, administered as a prodrug that requires hepatic biotransformation to exert its therapeutic effect.[1][2][3][4] Its clinical efficacy, however, is marked by significant inter-individual variability, largely stemming from its complex metabolic pathways.[1][3] In the field of drug metabolism and pharmacokinetics (DMPK), understanding these pathways is paramount. This has led to the strategic use of stable isotope labeling, a powerful technique that substitutes one or more atoms of a molecule with their heavier, non-radioactive isotopes.[5][6]
This guide provides a detailed technical examination of rac-Clopidogrel-d3 hydrogen sulfate, a deuterated analogue of Clopidogrel.[7][8] By replacing three hydrogen atoms on the methyl ester group with deuterium, this molecule becomes an invaluable tool for researchers. We will dissect its molecular structure, explore the scientific rationale for its synthesis, detail the analytical methodologies for its characterization, and discuss its critical applications in pharmaceutical research.
Core Molecular Identity and Physicochemical Properties
rac-Clopidogrel-d3 hydrogen sulfate is the racemic, deuterium-labeled form of Clopidogrel hydrogen sulfate. The label "rac" indicates it is a mixture of both enantiomers, while "d3" specifies the presence of three deuterium atoms. Its fundamental properties are summarized below.
| Property | Data | Source(s) |
| Chemical Name | (±)-Methyl-d3 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate Hydrogen Sulfate | [7] |
| Synonyms | (±)-Clopidogrel-d3 Bisulfate, Plavix-d3 | [7] |
| CAS Number | 135046-48-9 | [7] |
| Molecular Formula | C₁₆H₁₅D₃ClNO₆S₂ | [7][8] |
| Molecular Weight | 422.92 g/mol | [7][8] |
Molecular Structure:
Caption: Metabolic shunting via the kinetic isotope effect.
Synthesis and Structural Confirmation Workflow
The synthesis of rac-Clopidogrel-d3 hydrogen sulfate requires precise control to ensure the specific incorporation of deuterium. The subsequent characterization is a multi-technique process to validate every aspect of the molecular structure.
Caption: General workflow for synthesis and structural validation.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the definitive technique for confirming isotopic incorporation. For rac-Clopidogrel-d3, we expect the molecular weight to be three mass units higher than its non-deuterated counterpart. Tandem MS (MS/MS) is crucial for pinpointing the location of the label. By inducing fragmentation, we can observe the mass of the resulting ions. The fragment corresponding to the methyl ester portion will retain the deuterium label, providing unequivocal evidence of its correct placement.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~1 µg/mL.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Full Scan (MS1): Acquire data from m/z 100-600 to identify the protonated molecular ion ([M+H]⁺). For Clopidogrel-d3, this should be observed around m/z 325.1, compared to m/z 322.1 for unlabeled Clopidogrel. [9][10]5. Tandem MS (MS/MS): Isolate the precursor ion (m/z 325.1) and subject it to collision-induced dissociation (CID). Monitor for characteristic product ions. A key transition for Clopidogrel is the loss of the ester and other fragments, resulting in an ion at m/z 212. For the d3 analogue, the corresponding transition would be m/z 325.1 → 215, confirming the label is on the lost fragment. [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms mass, NMR confirms the precise chemical environment of atoms. For Clopidogrel-d3, ¹H NMR is used as a subtractive confirmation. The sharp singlet peak around 3.7 ppm, characteristic of the methyl ester protons (-OCH₃) in standard Clopidogrel, will be absent in the ¹H spectrum of the deuterated compound. [11][12]This absence is a powerful indicator of successful deuteration at the target site. ²H (Deuterium) NMR can be used to directly observe the signal from the -OCD₃ group, while ¹³C NMR confirms the integrity of the overall carbon backbone.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of rac-Clopidogrel-d3 hydrogen sulfate in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectrum and integrate all peaks.
-
Verification: Confirm the absence of a significant signal in the methyl ester region (~3.7 ppm). The remaining signals corresponding to the aromatic, thienopyridine, and chiral center protons should be present and match the expected pattern for the Clopidogrel scaffold. [12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule and confirming the salt form. The spectrum serves as a molecular fingerprint. We look for the strong carbonyl (C=O) stretch of the ester group, which is a prominent feature. Additionally, the presence of broad, strong bands associated with the S=O and O-H vibrations of the hydrogen sulfate counter-ion confirms the compound exists as the intended salt. [15][16][17] Experimental Protocol: KBr Disk Method
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.
-
Disk Formation: Place the powder in a pellet press and apply several tons of pressure to form a thin, transparent disk.
-
Data Acquisition: Place the KBr disk in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Verification: Identify characteristic absorption bands. Key peaks for Clopidogrel hydrogen sulfate include the ester C=O stretch around 1750-1752 cm⁻¹ and strong bands for the sulfate group (typically in the 1200-1000 cm⁻¹ region). [15][16]
Applications in Pharmaceutical Research
The primary purpose of synthesizing rac-Clopidogrel-d3 hydrogen sulfate is its application as an internal standard (IS) in bioanalytical assays. [18][19]
-
Pharmacokinetic (PK) Studies: When quantifying the concentration of Clopidogrel in biological samples (e.g., blood plasma), an IS is added at a known concentration to every sample. [9][10][19]A stable isotope-labeled version of the analyte is the "gold standard" for an IS because it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, ionization efficiency) to the analyte being measured. Any sample loss or variation during processing will affect both the analyte and the IS equally. By measuring the ratio of the analyte's MS signal to the IS's MS signal, highly accurate and precise quantification can be achieved. [9][18]* Metabolite Profiling: In drug metabolism studies, stable isotopes are used as tracers to follow the fate of a drug through complex biological systems, helping to identify and quantify metabolites without the need for radioactive labels. [5][6][20]
Conclusion
rac-Clopidogrel-d3 hydrogen sulfate is more than just a labeled molecule; it is a sophisticated tool engineered to solve specific challenges in pharmaceutical science. Its design is rooted in a deep understanding of drug metabolism and the kinetic isotope effect. The rigorous, multi-technique approach to its structural characterization—combining MS, NMR, and FTIR—is a self-validating system that ensures its identity, purity, and suitability for its intended use. As an internal standard and metabolic tracer, it enables researchers to generate the high-quality, reliable data essential for advancing drug development and ensuring therapeutic efficacy.
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